N-{1-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide
Overview
Description
N-{1-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzimidazole is treated with phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Finally, the formamide group is introduced through a formylation reaction, where the intermediate product is treated with formic acid or a formamide derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group can be replaced by other functional groups using suitable nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often under basic or neutral conditions
Major Products
The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
N-{1-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its benzimidazole core.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure .
Mechanism of Action
The mechanism of action of N-{1-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide involves its interaction with various molecular targets. The benzimidazole core can mimic the structure of nucleotides, allowing it to interact with DNA and RNA, potentially inhibiting their function. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
1-Phenylethylbenzimidazole: A derivative with similar structural features but lacking the formamide group.
Formylbenzimidazole: A derivative with a formyl group but lacking the phenylethyl substituent.
Uniqueness
N-{1-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide is unique due to the presence of both the phenylethyl and formamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-[1-(1-phenylethyl)benzimidazol-2-yl]ethyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13(19-12-22)18-20-16-10-6-7-11-17(16)21(18)14(2)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGBCSNJQAJQGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C(C)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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